molecular formula C19H19ClN4O4S2 B2922378 4-(azepan-1-ylsulfonyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-38-7

4-(azepan-1-ylsulfonyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2922378
CAS No.: 533872-38-7
M. Wt: 466.96
InChI Key: UYYFJLDPHXDYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-ylsulfonyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core, a scaffold recognized in medicinal chemistry as a privileged structure for developing new antibacterial agents . Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated significant potential in biomedical research, particularly as bacteriostatic agents against drug-resistant Gram-positive bacterial pathogens . These analogs have shown potent activity against challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . The mechanism of action for this chemical family is complex and can involve multi-targeting effects; related compounds have been reported to influence essential bacterial processes such as menaquinone biosynthesis and interact with proteins including DnaX and LexA, in addition to demonstrating bacterial membrane depolarization activity . The integration of the 1,3,4-oxadiazole ring, known to act as a bioisostere for carbonyl groups, along with the sulfamoyl and chlorothiophene moieties, makes this compound a valuable chemical tool for researchers investigating novel pathways to overcome antibiotic resistance . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c20-16-10-9-15(29-16)18-22-23-19(28-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-11-3-1-2-4-12-24/h5-10H,1-4,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYFJLDPHXDYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(azepan-1-ylsulfonyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. The biological activity of this compound has been the subject of various studies, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C18H17ClN4O4S2\text{C}_{18}\text{H}_{17}\text{ClN}_{4}\text{O}_{4}\text{S}_{2}

Biological Activity Overview

The biological activities of this compound primarily include:

1. Antibacterial Activity
Research has demonstrated moderate to strong antibacterial effects against various strains. The compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains.

Table 1: Antibacterial Activity of the Compound

Bacterial StrainInhibition Zone (mm)IC50 (µM)
Salmonella typhi152.14
Bacillus subtilis120.63
Escherichia coli86.28
Staphylococcus aureus721.25

2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The following findings highlight its enzyme inhibition capabilities:

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (µM)
Acetylcholinesterase1.21
Urease2.14

The mechanism underlying the biological activity of this compound is linked to its structural features:

  • Oxadiazole Moiety : Known for its diverse biological activities including antibacterial and anti-inflammatory effects.
  • Piperidine Ring : Associated with various pharmacological effects including anesthetic and antidiabetic properties.
  • Sulfonamide Group : Enhances antibacterial action and may contribute to enzyme inhibition.

Case Studies

Several studies have been conducted to further elucidate the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study reported that derivatives containing the oxadiazole and piperidine moieties exhibited significant antimicrobial activity against a range of pathogens, suggesting that modifications to these structures could enhance efficacy .
  • Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of sulfonamide derivatives on urease and AChE, indicating that structural variations could lead to improved inhibitory potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

LMM5 and LMM11 ():
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide. Key Differences: Smaller sulfamoyl substituents (benzyl/methyl or cyclohexyl/ethyl) compared to the azepane group.
HSGN-238 ():
  • Structure: N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide. Key Difference: Replaces the azepane sulfonyl group with a trifluoromethoxy (-OCF₃) substituent.
OZE-II ():
  • Structure: N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide. Key Differences: A dimethyloxazolidine sulfonyl group and dimethoxyphenyl-oxadiazole substituent.

Variations in the Oxadiazole-Linked Substituents

Compounds 25 and 26 ():
  • 25 : N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide.
  • 26: N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide. Key Differences: Lack the 5-chloro substitution on thiophene and feature simpler benzamide groups.
Compounds 6, 7, and 8 ():
  • 6 : Substituted with 5,6,7,8-tetrahydronaphthalene and trifluoromethylbenzamide.
  • 7 : Contains a bromobenzamide group.
    • Activity : Designed for Ca²⁺/calmodulin inhibition, highlighting the role of halogenated arenes in enzyme targeting .

Sulfonamide Group Modifications

4-(Diethylsulfamoyl)-N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)Benzamide ():
  • Structure : Features a diethylsulfamoyl group instead of azepane sulfonyl.
    • Implications : Smaller alkyl chains may reduce steric hindrance but decrease metabolic stability .
4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide ():
  • Structure : Includes a dipropylsulfamoyl group and methoxyphenyl-oxadiazole.
    • Synthesis : Lower yields (12–50%) compared to azepane-containing analogs, suggesting synthetic complexity with larger substituents .

Antifungal and Antimicrobial Activity

  • Target Compound : Likely shares antifungal properties with LMM5/LMM11 due to sulfonamide-mediated thioredoxin reductase inhibition .

Cytotoxic Potential

  • OZE-II and HDAC Inhibitors (): Oxadiazoles with sulfonamide groups show histone deacetylase (HDAC) inhibition, a mechanism relevant in cancer therapy. The azepane sulfonyl group may enhance binding to HDAC’s hydrophobic pockets .

Table 1: Key Properties of Selected Compounds

Compound Name Substituents (Benzamide/Oxadiazole) HPLC Purity (%) Yield (%) Key Activity
Target Compound Azepane sulfonyl / 5-chlorothiophene N/A N/A Antifungal (predicted)
LMM5 () Benzyl(methyl)sulfamoyl / 4-methoxyphenyl >95 35 Antifungal
HSGN-238 () Trifluoromethoxy / 5-chlorothiophene N/A 60 Antimicrobial
Compound 25 () Benzamide / thiophene >95 60 Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.